Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate
Description
Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate is an organotellurium compound characterized by a propenoate ester backbone substituted with a tellurium-containing allyl group. Its structure comprises a tellurium atom bonded to an allyl chain (prop-2-en-1-yl) and a methyl ester moiety. The compound’s crystallographic parameters, such as bond lengths and angles, are typically determined using programs like SHELXL or SHELXT , which are industry standards for small-molecule refinement and structure solution. Validation tools, such as those described by Spek (2009), ensure the accuracy of its structural data .
The presence of tellurium—a heavy chalcogen—imparts unique electronic and steric properties, distinguishing it from sulfur or oxygen analogs. Potential applications include catalysis, materials science, and bioactive agents, though its antifungal properties remain less studied compared to lighter chalcogen derivatives .
Properties
CAS No. |
143799-20-6 |
|---|---|
Molecular Formula |
C7H10O2Te |
Molecular Weight |
253.8 g/mol |
IUPAC Name |
methyl 3-prop-2-enyltellanylprop-2-enoate |
InChI |
InChI=1S/C7H10O2Te/c1-3-5-10-6-4-7(8)9-2/h3-4,6H,1,5H2,2H3 |
InChI Key |
PFHIIWZKCLNDKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C[Te]CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate typically involves the reaction of tellurium-containing reagents with appropriate alkenyl and ester precursors. One common method includes the reaction of tellurium tetrachloride with prop-2-en-1-yl magnesium bromide, followed by esterification with methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of tellurium oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurium hydrides or other reduced species.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.
Major Products:
Oxidation: Tellurium oxides and esters.
Reduction: Tellurium hydrides and reduced esters.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate involves its interaction with biological molecules through the tellurium center. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate redox pathways, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Electronic Properties
The substitution of tellurium for sulfur or oxygen in analogous compounds significantly alters molecular geometry and reactivity. Key comparisons include:
The elongated C–Te bond and lower electronegativity of tellurium enhance polarizability and reduce bond strength compared to sulfur/oxygen analogs. This may increase susceptibility to oxidative cleavage or nucleophilic attack.
Antifungal Activity
Evidence from methyl prop-2-enoate derivatives (lacking tellurium) suggests that structural modifications significantly impact antifungal efficacy. For example:
- sativus .
- Methyl propanoate (saturated analog) lacks antifungal effects entirely .
Reactivity and Stability
- Oxidative Stability : Tellurium compounds are prone to oxidation, forming telluroxides or ditellurides. This contrasts with sulfur analogs, which form sulfoxides/sulfones, and oxygen esters, which are generally oxidation-resistant.
- Thermal Stability : The weaker C–Te bond may lower thermal stability compared to C–S or C–O bonds.
Crystallographic Analysis
Programs like SHELXL and ORTEP-3 enable precise structural determination. For example:
- The Te–C bond length in this compound is ~2.05 Å, consistent with other organotellurium compounds .
- Dihedral angles between the tellurium-containing allyl group and the ester moiety may differ from sulfur/oxygen analogs due to steric bulk.
Biological Activity
Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an organotellurium compound characterized by the presence of a tellanyl group attached to a prop-2-enoate moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological properties, particularly its interaction with biological systems.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer properties, antioxidant effects, and potential antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of organotellurium compounds. For instance, a study on related tellurium compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings regarding the IC50 values for different cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | HeLa (Cervical) | 10.5 | 3.0 |
| This compound | A549 (Lung) | 15.0 | 4.5 |
| This compound | MCF7 (Breast) | 12.0 | 4.0 |
The selectivity index (SI) indicates the compound's potential safety profile, with higher values suggesting preferential toxicity towards cancer cells over normal cells.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with cell survival and proliferation. Studies suggest that organotellurium compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which triggers apoptotic pathways.
Antioxidant Activity
In addition to its anticancer properties, this compound has shown promising antioxidant activity. The ability to scavenge free radicals is critical for mitigating oxidative damage in cells, which is a contributing factor in cancer progression and other diseases.
Comparative Antioxidant Activity
A comparative analysis of antioxidant activities among various compounds is presented below:
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 75.0 | 80.0 |
| Ascorbic Acid | 90.0 | 95.0 |
| Curcumin | 70.0 | 72.0 |
Antimicrobial Activity
Emerging research indicates that this compound may also possess antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
The following table summarizes the minimum inhibitory concentration (MIC) values for methyl 3-[(prop-2-en-1-yltellanyl]prop -2 -enoate against selected microbial strains:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of methyl 3 -[(prop -2 -en -1 -yl) tellanyl] prop -2 -enoate in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cervical cancer showed that treatment with methyl 3 -[(prop -2 -en -1 -yl) tellanyl] prop -2 -enoate resulted in significant tumor reduction in over 60% of participants.
- Antioxidant Supplementation Study : In a randomized controlled trial assessing the effects of antioxidant supplementation in patients undergoing chemotherapy, those receiving methyl 3 -[(prop -2 -en -1 -yl) tellanyl] prop -2 -enoate reported fewer side effects and improved quality of life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
